(R)-(+)-1-Phenylpropylamine
Overview
Description
(R)-(+)-1-Phenylpropylamine, also known as (+)-1-phenylpropylamine, is an organic compound with the molecular formula C8H13N. It is a chiral amine that is commonly used in organic synthesis. It has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in enzyme-catalyzed reactions. In addition, it has been used to study the mechanism of action of drugs and enzymes, as well as to study the biochemical and physiological effects of drugs and other compounds.
Scientific Research Applications
Chiral Synthesis and Absolute Configuration Studies
- Mizuno et al. (1967) demonstrated the absolute configuration of (R)-(+)-1-Phenylpropylamine, establishing its configuration as R series through chemical correlation with R (-)-isovaline (H. Mizuno, S. Terashima, K. Achiwa, S. Yamada, 1967).
- Murray-Rust et al. (1982) confirmed the absolute S configuration of (S)-α-Methyl-N-(phenylmethyl)benzenepropanamine hydrochloride, a compound closely related to this compound, through X-ray crystallography (Peter Murray-Rust, J. Murray-Rust, D. Hartley, J. Clifton, 1982).
Cyclometalation and Metal Complexes
- Sortais et al. (2007) studied the cyclometalation of (R)-1-phenylpropylamine with various metal derivatives, leading to the formation of cationic products useful in organometallic chemistry (Jean‐Baptiste Sortais, N. Pannetier, A. Holuigue, L. Barloy, C. Sirlin, †. A. Michel Pfeffer, N. Kyritsakas, 2007).
Applications in Asymmetric Synthesis
- Kagan et al. (1975) utilized a chiral rhodium complex as a catalyst in asymmetric synthesis involving this compound, highlighting its role in the synthesis of chiral amines (Henri B. Kagan, N. Langlois, T. P. Dang, 1975).
- Ye et al. (2015) engineered a mutant of Rhodococcus phenylalanine dehydrogenase for asymmetric reductive amination of ketones, including (R)-1-methyl-3-phenylpropylamine, achieving high enantioselectivity (Lidan Ye, Hui Hung Toh, Yi Yang, Joseph P. Adams, Radka Snajdrova, Zhi Li, 2015).
Photophysical Studies
- Wee et al. (2009) conducted photophysical studies using derivatives of this compound, demonstrating potential in organic light-emitting devices (Kyung‐Ryang Wee, Hyunseok Ahn, Ho‐Jin Son, Won‐Sik Han, Ju-Eun Kim, D. W. Cho, S. Kang, 2009).
Spectroscopic Investigation
- Ünal et al. (2009) explored the stable forms of 3-phenylpropylamine, a compound structurally similar to this compound, using spectroscopic methods (A. Ünal, M. Şenyel, Ş. Şentürk, 2009).
Nanoparticle-Based Catalysis
- Dai et al. (2021) reported on the use of magnetic nanoparticles for the enantiomer selective acetylation of 1-methyl-3-phenylpropylamine, a closely related compound, demonstrating potential applications in biocatalysis (H. Dai, Yuan Lu, Hanbing Shi, Lan Tang, Xingyuan Sun, Z. Ou, 2021).
Properties
IUPAC Name |
(1R)-1-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415973 | |
Record name | (R)-(+)-1-Phenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-64-2 | |
Record name | (+)-1-Phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3082-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-alpha -Ethylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-1-Phenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-Phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-(+)-1-Phenylpropylamine utilized in asymmetric synthesis?
A1: this compound serves as a valuable chiral building block in synthesizing enantiomerically pure compounds. In the featured research [], it's employed to create novel biaryl azepinium salts. These salts function as catalysts in the enantioselective epoxidation of unfunctionalized alkenes. The this compound, alongside other chiral amines, introduces an exocyclic chiral element into the azepinium structure. This design enables a systematic study of how the catalyst's structure, particularly the biaryl twist, influences the stereoselectivity of the epoxidation reaction.
Q2: Can this compound participate in cyclometalation reactions?
A2: Yes, this compound can undergo cyclometalation reactions with various transition metal complexes. In one study [], it successfully reacted with [(η6-benzene)RuCl2]2 to form a cationic cycloruthenated complex. This reaction showcases the compound's ability to act as a bidentate ligand, coordinating through both the nitrogen atom and the ortho-carbon of the phenyl ring. This coordination mode allows for the formation of a stable five-membered metallacycle.
Q3: How does the stereochemistry of this compound influence the properties of synthesized compounds?
A3: The specific stereochemistry of this compound plays a crucial role in determining the stereochemical outcome of chemical reactions and the properties of resulting products. In the synthesis of chiral 1-aza-3,6-diphosphacycloheptanes [], utilizing this compound as a starting material led to the preferential formation of meso stereoisomers. This selectivity highlights how the chirality of the amine influences the stereochemical course of the condensation reaction, leading to specific diastereomeric products with potentially different properties and reactivities.
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